Cas no 116502-42-2 (2-amino-2-(3,5-dimethoxyphenyl)acetic acid)

2-Amino-2-(3,5-dimethoxyphenyl)acetic acid is a specialized aromatic amino acid derivative featuring a dimethoxy-substituted phenyl ring. Its unique structure, combining an amino group and a carboxylic acid functionality, makes it a valuable intermediate in organic synthesis and pharmaceutical research. The electron-rich dimethoxy groups enhance its reactivity in electrophilic substitution and metal-catalyzed coupling reactions, while the chiral center allows for stereoselective applications. This compound is particularly useful in the development of peptidomimetics and bioactive molecules due to its ability to mimic natural amino acids while offering modified physicochemical properties. Its high purity and stability further support its utility in rigorous synthetic workflows.
2-amino-2-(3,5-dimethoxyphenyl)acetic acid structure
116502-42-2 structure
Product name:2-amino-2-(3,5-dimethoxyphenyl)acetic acid
CAS No:116502-42-2
MF:C10H13NO4
MW:211.214523077011
CID:131235
PubChem ID:3641063

2-amino-2-(3,5-dimethoxyphenyl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • Benzeneacetic acid, a-amino-3,5-dimethoxy-
    • AMINO-(3,5-DIMETHOXY-PHENYL)-ACETIC ACID
    • AC1MUHP7
    • ACMC-1BQM9
    • ACMC-20m6ox
    • Benzeneacetic acid, a-amino-3,5-dimethoxy-, (S)- (9CI)
    • CTK4A9822
    • rac-3,5-dimethoxyphenylglycine
    • SureCN3820173
    • 2-amino-2-(3,5-dimethoxyphenyl)acetic acid
    • DTXSID10394568
    • SCHEMBL3820173
    • 116502-42-2
    • EN300-1870360
    • AKOS000212154
    • Zinc04204139
    • MDL: MFCD05662741
    • Inchi: InChI=1S/C10H13NO4/c1-14-7-3-6(9(11)10(12)13)4-8(5-7)15-2/h3-5,9H,11H2,1-2H3,(H,12,13)
    • InChI Key: PUDUIVFPKSOBOR-UHFFFAOYSA-N
    • SMILES: COC1=CC(=CC(=C1)C(C(=O)O)N)OC

Computed Properties

  • Exact Mass: 211.08449
  • Monoisotopic Mass: 211.084
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 210
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.8
  • Topological Polar Surface Area: 81.8Ų

Experimental Properties

  • Density: 1.247
  • Boiling Point: 378°C at 760 mmHg
  • Flash Point: 182.4°C
  • Refractive Index: 1.554
  • PSA: 81.78

2-amino-2-(3,5-dimethoxyphenyl)acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1870360-0.05g
2-amino-2-(3,5-dimethoxyphenyl)acetic acid
116502-42-2
0.05g
$348.0 2023-09-18
Enamine
EN300-1870360-0.5g
2-amino-2-(3,5-dimethoxyphenyl)acetic acid
116502-42-2
0.5g
$397.0 2023-09-18
Enamine
EN300-1870360-5.0g
2-amino-2-(3,5-dimethoxyphenyl)acetic acid
116502-42-2
5g
$2525.0 2023-05-26
Enamine
EN300-1870360-0.1g
2-amino-2-(3,5-dimethoxyphenyl)acetic acid
116502-42-2
0.1g
$364.0 2023-09-18
Enamine
EN300-1870360-10.0g
2-amino-2-(3,5-dimethoxyphenyl)acetic acid
116502-42-2
10g
$3746.0 2023-05-26
Enamine
EN300-1870360-1g
2-amino-2-(3,5-dimethoxyphenyl)acetic acid
116502-42-2
1g
$414.0 2023-09-18
Enamine
EN300-1870360-5g
2-amino-2-(3,5-dimethoxyphenyl)acetic acid
116502-42-2
5g
$1199.0 2023-09-18
Enamine
EN300-1870360-0.25g
2-amino-2-(3,5-dimethoxyphenyl)acetic acid
116502-42-2
0.25g
$381.0 2023-09-18
Enamine
EN300-1870360-1.0g
2-amino-2-(3,5-dimethoxyphenyl)acetic acid
116502-42-2
1g
$871.0 2023-05-26
Enamine
EN300-1870360-10g
2-amino-2-(3,5-dimethoxyphenyl)acetic acid
116502-42-2
10g
$1778.0 2023-09-18

Additional information on 2-amino-2-(3,5-dimethoxyphenyl)acetic acid

Exploring the Properties and Applications of 2-amino-2-(3,5-dimethoxyphenyl)acetic Acid (CAS No. 116502-42-2)

2-amino-2-(3,5-dimethoxyphenyl)acetic acid, also known by its CAS number 116502-42-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines an amino group with a substituted phenyl ring and an acetic acid moiety. The presence of methoxy groups at the 3 and 5 positions of the phenyl ring adds to its complexity and potential biological activity.

The synthesis of 2-amino-2-(3,5-dimethoxyphenyl)acetic acid has been extensively studied, with researchers exploring various methods to optimize its production. Recent advancements in catalytic processes and green chemistry have enabled more efficient and environmentally friendly syntheses. These methods not only reduce the environmental footprint but also enhance the scalability of production, making this compound more accessible for research and commercial applications.

In terms of pharmacological properties, 116502-42-2 has shown promising results in preclinical studies. Its ability to interact with specific biological targets has led to investigations into its potential as a therapeutic agent. For instance, studies have highlighted its role in modulating enzyme activity and influencing cellular signaling pathways, which could have implications in treating conditions such as inflammation, neurodegenerative diseases, and certain types of cancer.

The structural uniqueness of 2-amino-2-(3,5-dimethoxyphenyl)acetic acid also makes it a valuable tool in drug discovery programs. Its ability to serve as a scaffold for further chemical modifications allows researchers to explore a wide range of analogs with varying biological activities. This versatility is particularly advantageous in the development of novel therapeutic agents that can address unmet medical needs.

From an application standpoint, this compound has found uses in both academic research and industrial settings. In academia, it is frequently employed as a model compound for studying enzyme kinetics and receptor interactions. In industry, its applications range from intermediate synthesis in pharmaceuticals to potential use in agrochemicals due to its bioactive properties.

The growing interest in CAS No. 116502-42-2 is further evidenced by the increasing number of scientific publications and patent filings related to this compound. Researchers are continuously exploring new avenues for its application, driven by advancements in analytical techniques and computational modeling that provide deeper insights into its molecular behavior.

In conclusion, 2-amino-2-(3,5-dimethoxyphenyl)acetic acid, with its distinctive structure and versatile properties, remains a focal point in chemical research. Its potential applications span across multiple disciplines, making it a compound of enduring significance in both academic and industrial contexts.

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